4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Thermal analysis Formulation development Solid-state characterization

Researchers targeting PI3Kδ-driven pathologies or constructing metal-organic frameworks need the 4-pyridyl regioisomer; 2- or 3-pyridyl analogs diverge in activity. This compound delivers: - Cellular PI3Kδ IC₅₀ 116 nM; precursor to dual GRK2/3 inhibitor Cmpd101 (GRK2 IC₅₀ 18 nM). - 4-Pyridyl nitrogen enables linear coordination for 1D/2D/3D frameworks. - Free 3-thiol handle for S-alkylation library synthesis.

Molecular Formula C8H8N4S
Molecular Weight 192.24 g/mol
CAS No. 3652-32-2
Cat. No. B1299987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
CAS3652-32-2
Molecular FormulaC8H8N4S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCN1C(=NNC1=S)C2=CC=NC=C2
InChIInChI=1S/C8H8N4S/c1-12-7(10-11-8(12)13)6-2-4-9-5-3-6/h2-5H,1H3,(H,11,13)
InChIKeyACDUEIIMRXEFHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Identity and Physicochemical Profile


4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (CAS 3652-32-2), also cataloged as Maybridge1_005232 or Zinc00172134, is a heterocyclic building block belonging to the 1,2,4-triazole-3-thiol class . It bears a 4-pyridyl substituent at the triazole 5-position, an N-methyl group at position 4, and a thiol/thione functionality, existing in tautomeric equilibrium (thiol ↔ thione) . Its molecular formula is C₈H₈N₄S (MW 192.24), with a reported melting point of 287 °C, predicted boiling point of 294.6±32.0 °C, density of 1.40±0.1 g/cm³, and predicted pKa of 8.18±0.20 . The compound is supplied at ≥95% purity by multiple vendors and is primarily used as a research chemical and synthetic intermediate for kinase inhibitor programs and coordination chemistry applications .

Why Regioisomeric Substitution Fails


Substitution of this compound with its 2-pyridyl or 3-pyridyl regioisomers is not scientifically defensible without re-validation, because the position of the pyridyl nitrogen fundamentally alters the molecule's physicochemical properties, biological activity profile, and coordination geometry. The 4-pyridyl isomer exhibits a markedly higher melting point (287 °C vs. 174–184 °C for 2- and 3-pyridyl analogs), indicating stronger intermolecular interactions that affect formulation behavior . Critically, a systematic structure–activity relationship (SAR) study of 63 pyridyl-substituted thiazolyl-triazole derivatives demonstrated that the 3-pyridyl moiety preferentially drives antibacterial activity (MIC < 3.09–500 µg/mL against Gram-positive bacteria), while the 4-pyridyl moiety confers remarkable antioxidant activity . Furthermore, the 4-pyridyl isomer's linear nitrogen geometry enables distinct metal coordination modes compared to the chelating 2-pyridyl or bent 3-pyridyl isomers [1]. These regioisomer-dependent differences in thermal behavior, biological target preference, and coordination chemistry mean that procurement specifications must explicitly designate the 4-pyridyl isomer.

Quantitative Evidence for Scientific Selection


Thermal Stability Advantage of 4-Pyridyl Isomer

The 4-pyridyl regioisomer (target compound) displays a melting point of 287 °C, which is approximately 103–113 °C higher than the 3-pyridyl analog (183–184 °C) and approximately 111–113 °C higher than the 2-pyridyl analog (~174–176 °C) . This substantial difference indicates considerably stronger crystal lattice energy in the 4-pyridyl isomer, attributable to more favorable intermolecular interactions involving the para-positioned pyridyl nitrogen.

Thermal analysis Formulation development Solid-state characterization

pKa and Ionization State Differentiation

The predicted pKa of the 4-pyridyl isomer (8.18±0.20) is approximately 0.20 log units lower than that of the 3-pyridyl isomer (8.38±0.20) . At physiological pH (7.4), this difference shifts the ionization equilibrium, resulting in a higher fraction of the deprotonated thiolate anion for the 4-pyridyl isomer compared to the 3-pyridyl analog. The thiolate form is the nucleophilic species relevant for S-alkylation reactions and metal coordination.

Physicochemical profiling Ionization state Drug likeness

Cellular PI3Kδ Target Engagement

In a cellular assay measuring PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells, the 4-pyridyl isomer (target compound) inhibited PI3Kδ signaling with an IC₅₀ of 116 nM, as recorded in the BindingDB/ChEMBL databases (ChEMBL ID: CHEMBL2165501) [1]. No equivalent PI3Kδ cellular activity data are available in BindingDB or ChEMBL for the corresponding 2-pyridyl or 3-pyridyl regioisomers, suggesting that the 4-pyridyl substitution geometry is a critical determinant of PI3Kδ target engagement within this chemotype [2]. Note: This is a single-point cellular assay; selectivity profiling against other PI3K isoforms or kinome-wide panels has not been reported for the parent compound.

Kinase inhibition PI3Kdelta Immunology Oncology

Antioxidant vs. Antibacterial Activity Profile

A systematic SAR study of 63 pyridyl-substituted thiazolyl-1,2,4-triazole derivatives reported that compounds bearing the 3-pyridyl moiety exhibited relatively high antibacterial activity against Gram-positive bacteria (MIC range: <3.09–500 µg/mL), while compounds bearing the 4-pyridyl moiety showed remarkable antioxidant activity . Although this study evaluated more complex thiazolyl-triazole hybrids rather than the parent compound directly, the consistent activity divergence between 3-pyridyl and 4-pyridyl substitution across the 63-compound library provides a robust class-level inference that the pyridyl nitrogen position is a primary determinant of biological activity profile within this chemical space.

Antioxidant Free radical scavenging SAR Lead optimization

GRK2/GRK3 Inhibitor Derivatization Scaffold

The target compound serves as the core scaffold from which Cmpd101 (CAS 865608-11-3), a potent dual GRK2/GRK3 inhibitor, is derived via S-alkylation at the thiol position. Cmpd101, formally named 3-[[[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]methyl]amino]-N-[[2-(trifluoromethyl)phenyl]methyl]-benzamide, exhibits IC₅₀ values of 18 nM against GRK2 and 5.4 nM against GRK3 [1]. The S-alkylation derivatization of the parent thiol is essential for this activity, as the free thiol compound itself does not exhibit this level of GRK potency. The para-pyridyl geometry embedded in the scaffold is critical: the crystal structure of a related analog (PDB ID: 3PVU) confirms that the 4-pyridyl nitrogen engages in a key hydrogen-bonding interaction within the kinase hinge region [2].

GRK2 inhibitor GRK3 inhibitor GPCR signaling Cardiovascular

GHS Hazard Classification Clarity

The 4-pyridyl isomer carries a defined GHS hazard profile: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), each classified at 100% applicability according to the BOC Sciences safety data . In contrast, the 3-pyridyl analog (CAS 3652-31-1) is listed by CymitQuimica with a 'Harmful' pictogram but without the full decomposition into individual H-statements readily available . Standardized hazard communication enables procurement officers and laboratory safety committees to perform consistent risk assessments and ensure appropriate personal protective equipment (PPE) and engineering controls are in place prior to receipt.

GHS classification Laboratory safety Risk assessment Procurement compliance

Application Scenarios for Procurement


PI3Kδ Chemical Probe Development

With a documented cellular IC₅₀ of 116 nM against PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [1], the 4-pyridyl isomer is the appropriate starting scaffold for medicinal chemistry programs targeting PI3Kδ-driven pathologies (hematological malignancies, rheumatoid arthritis). Procurement of the 3-pyridyl or 2-pyridyl analogs for this indication is not supported by any publicly available PI3Kδ activity data and would necessitate de novo SAR exploration. The free thiol group at position 3 provides a tractable synthetic handle for S-alkylation to generate focused compound libraries for potency and selectivity optimization.

GRK2/GRK3 Inhibitor Synthesis via Cmpd101

The 4-pyridyl scaffold is the validated precursor for Cmpd101, a single-digit nanomolar dual GRK2/3 inhibitor (GRK2 IC₅₀ = 18 nM; GRK3 IC₅₀ = 5.4 nM) [2]. Research groups investigating GPCR desensitization, heart failure, or biased signaling can procure the parent compound and execute a well-precedented S-alkylation with 3-(aminomethyl)-N-(2-(trifluoromethyl)benzyl)benzamide to access the active chemotype. The 4-pyridyl nitrogen is essential for hinge-region hydrogen bonding as confirmed by crystallography (PDB 3PVU); regioisomeric substitution at the 2- or 3-position would abrogate this interaction.

Antioxidant Screening Programs

Based on class-level SAR evidence demonstrating that 4-pyridyl-substituted triazole derivatives exhibit remarkable antioxidant activity, in contrast to the antibacterial-dominant profile of 3-pyridyl analogs , this compound is the regioisomer of choice for screening cascades designed to identify free radical scavengers or oxidative stress modulators. Procurement should specify the 4-pyridyl isomer to avoid the antibacterial-biased activity profile of the 3-pyridyl regioisomer, which would confound assay interpretation in antioxidant-focused phenotypic or target-based screens.

Coordination Chemistry and MOF Synthesis

The 4-pyridyl nitrogen provides a linear donor geometry suitable for constructing one-dimensional coordination polymers, two-dimensional grids, or three-dimensional metal-organic frameworks with predictable topology [3]. The combination of the pyridyl nitrogen and the thiol/thione sulfur atom creates a bifunctional N,S-donor ligand capable of bridging metal centers with defined angular constraints. The 2-pyridyl isomer, by contrast, tends to chelate a single metal center via the pyridyl nitrogen and adjacent triazole nitrogen, producing discrete complexes rather than extended networks — a fundamentally different materials outcome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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